3-(3,5-Difluorophenyl)benzonitrile
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Overview
Description
3-(3,5-Difluorophenyl)benzonitrile is an organic compound with the molecular formula C13H7F2N It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a nitrile group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)benzonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents can be employed to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The nitrile group can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Reducing agents like lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the fluorine atoms.
Electrophilic Substitution: Nitro or sulfonyl derivatives of this compound.
Reduction: 3-(3,5-Difluorophenyl)benzylamine or other amine derivatives.
Scientific Research Applications
3-(3,5-Difluorophenyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors or enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)benzonitrile depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the strong electron-withdrawing effect of fluorine, which can influence the electronic distribution within the molecule .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzonitrile: A simpler analog without the additional phenyl group.
4-(3,5-Difluorophenyl)benzonitrile: A positional isomer with the nitrile group at the 4 position instead of the 3 position.
Uniqueness
3-(3,5-Difluorophenyl)benzonitrile is unique due to the specific positioning of the fluorine atoms and the nitrile group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for designing new materials and pharmaceuticals with tailored properties .
Properties
IUPAC Name |
3-(3,5-difluorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGPJBUJWILMAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742705 |
Source
|
Record name | 3',5'-Difluoro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266996-50-2 |
Source
|
Record name | 3',5'-Difluoro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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